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Compound of Interest

Compound Name: 5-lodo-2-methoxypyrimidine

Cat. No.: B1277562

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-lodo-
2-methoxypyrimidine, a key heterocyclic compound with potential applications in medicinal
chemistry and drug discovery. This document details predicted spectroscopic data based on
analogous compounds and established principles, outlines detailed experimental protocols for
data acquisition, and presents a logical workflow for the spectroscopic analysis of this
compound.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for 5-lodo-2-
methoxypyrimidine, the following tables summarize predicted spectroscopic values. These
predictions are based on data from structurally similar compounds, such as 5-iodo-2-
methoxypyridine and other substituted pyrimidines, as well as established spectroscopic
principles.

Table 1: Predicted *H NMR Spectroscopic Data for 5-
lodo-2-methoxypyrimidine
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~8.6 s - H-4, H-6

~4.0 S - -OCHs

Solvent: CDClIs,
Reference: TMS (0

ppm)

Table 2: Predicted **C NMR Spectroscopic Data for 5-
lodo-2-methoxypyrimidine

Chemical Shift (8) ppm Assighment
~165 C-2

~160 C-4,C-6

~80 C-5

~55 -OCHs

Solvent: CDCls

Table 3: Predicted Mass Spectrometry Data for 5-lodo-2-
methoxypyrimidine
miz

Interpretation

236 [M]* (Molecular lon)
205 [M - OCH3s]*
109 [M-1]+

lonization Mode: Electron lonization (EI)
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Table 4: Predicted Infrared (IR) Spectroscopy Data for 5-
lodo-2-methoxypyrimidine

Wavenumber (cm~?) Intensity Assignment

~3050 Weak C-H stretch (aromatic)

~2950, ~2850 Medium C-H stretch (methyl)

1600, ~1570 Strong C=C and C=N stretching
(pyrimidine ring)

~1250 Strong C-O-C stretch (asymmetric)

~1030 Strong C-O-C stretch (symmetric)

~850 Strong C-H out-of-plane bending

~600 Medium C-I stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectroscopic data.
These protocols are based on standard laboratory practices for the analysis of heterocyclic and
halogenated organic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

Accurately weigh 5-10 mg of purified 5-lodo-2-methoxypyrimidine.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean,
dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

N

. IH NMR Spectroscopy:
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Instrument: 400 MHz NMR Spectrometer.

Solvent: CDCls.

Temperature: 298 K.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Spectral Width: -2 to 12 ppm.

. 3C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer.

Solvent: CDCls.

Temperature: 298 K.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024.
Relaxation Delay: 2.0 s.

Spectral Width: 0 to 200 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:

o Prepare a dilute solution of 5-lodo-2-methoxypyrimidine (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or dichloromethane.

2. Gas Chromatography-Mass Spectrometry (GC-MS):
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e GC Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 pm).
e Injector Temperature: 250°C.

e Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 min.

o Carrier Gas: Helium at a constant flow of 1 mL/min.

 lonization Mode: Electron lonization (El) at 70 eV.

e Mass Analyzer: Quadrupole.

e Scan Range: 40-400 m/z.

Infrared (IR) Spectroscopy

1. Sample Preparation:

o For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place
a small amount of the solid sample directly on the ATR crystal.

o Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

2. Data Acquisition:

e Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
e Technique: ATR or KBr pellet.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 32.

e A background spectrum should be collected before running the sample.

Visualization of Analytical Workflow
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The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 5-lodo-2-methoxypyrimidine.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 5-lodo-2-
methoxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277562#spectroscopic-data-for-5-iodo-2-
methoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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